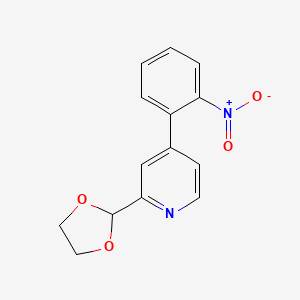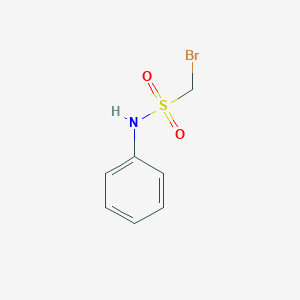![molecular formula C18H18N2O3S B14636281 4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline CAS No. 54883-31-7](/img/structure/B14636281.png)
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline is a complex organic compound that features a thiazole ring attached to an aniline group, with a trimethoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can enhance binding affinity to specific sites, while the thiazole ring may contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyaniline: Shares the trimethoxyphenyl group but lacks the thiazole ring.
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]nitrobenzene: Contains a similar aromatic structure but with different functional groups
Uniqueness
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
54883-31-7 |
|---|---|
Formule moléculaire |
C18H18N2O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C18H18N2O3S/c1-21-15-8-12(9-16(22-2)17(15)23-3)18-20-14(10-24-18)11-4-6-13(19)7-5-11/h4-10H,19H2,1-3H3 |
Clé InChI |
IIDMXNCMIJEQID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
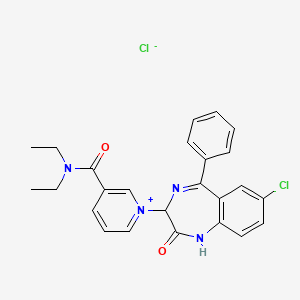
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
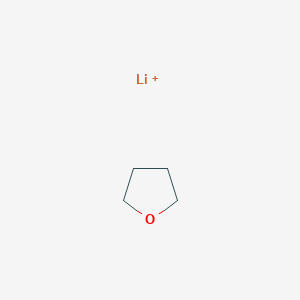
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

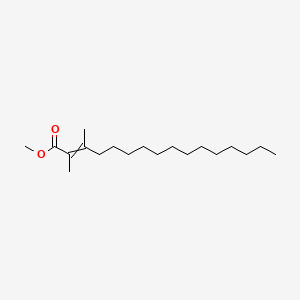
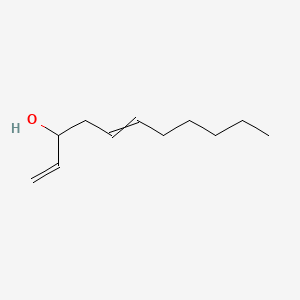

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
